![molecular formula C9H10Cl2N4 B1532282 1-(叔丁基)-4,6-二氯-1H-吡唑并[3,4-D]嘧啶 CAS No. 864292-49-9](/img/structure/B1532282.png)
1-(叔丁基)-4,6-二氯-1H-吡唑并[3,4-D]嘧啶
描述
1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-D]pyrimidine core with tert-butyl and dichloro substituents
科学研究应用
1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in organic electronics and as a building block for functional materials.
作用机制
Target of Action
The primary target of 1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine is the Calcium/calmodulin-dependent protein kinase type II subunit gamma . This kinase plays a crucial role in various cellular functions, including cell division, differentiation, and learning memory.
Mode of Action
1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine acts as a potent, reversible, ATP-competitive inhibitor of Src-family tyrosine kinases . It is more selective for certain mutant forms of these kinases, such as the I338G mutant v-Src . By inhibiting these kinases, the compound interferes with their normal functioning, leading to changes in cellular processes.
Biochemical Pathways
The compound’s action affects the YDA-MKK4/MKK5-MPK3/MPK6 cascade , which functions downstream of the RGF1-RGI ligand–receptor pair . This cascade is involved in regulating mitotic activity in the root apical meristem, which determines primary root length .
Pharmacokinetics
It is known to be cell-permeable , suggesting that it can readily cross cell membranes to reach its target
Result of Action
The inhibition of Src-family tyrosine kinases by 1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine can lead to a variety of molecular and cellular effects. For example, it can affect cell division and differentiation . Some studies have also suggested that it may have anticancer activity .
生化分析
Biochemical Properties
1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine plays a significant role in biochemical reactions, primarily as an inhibitor of specific enzymes. It has been shown to interact with Src-family tyrosine kinases, including the I338G mutant v-Src and wild-type Fyn . The compound is a potent, reversible, ATP-competitive inhibitor, demonstrating high selectivity for the I338G mutant v-Src with an IC50 value of 1.5 nM, compared to 1.0 µM for wild-type v-Src and 600 nM for wild-type Fyn . These interactions suggest that 1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine can modulate signaling pathways regulated by these kinases.
Cellular Effects
1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. By inhibiting Src-family tyrosine kinases, the compound affects downstream signaling pathways, leading to alterations in cell proliferation, differentiation, and survival . Studies have shown that treatment with similar compounds results in decreased mitotic activity and reduced expression of key regulatory genes in root apical meristem cells . These findings indicate that 1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine can significantly impact cellular function and behavior.
Molecular Mechanism
The molecular mechanism of 1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine involves its binding interactions with specific biomolecules and its role as an enzyme inhibitor. The compound competes with ATP for binding to the active site of Src-family tyrosine kinases, thereby inhibiting their activity . This inhibition disrupts the phosphorylation of downstream targets, leading to changes in gene expression and cellular responses. Additionally, the compound’s selectivity for mutant kinases over wild-type forms highlights its potential for targeted therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine have been observed to change over time. The compound is stable under standard storage conditions and can be reconstituted for use in experiments . Long-term studies have shown that the compound maintains its inhibitory activity for up to three months when stored at 4°C . Its stability and efficacy may vary depending on the experimental conditions and the specific cellular context.
Dosage Effects in Animal Models
The effects of 1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine in animal models vary with different dosages. At lower doses, the compound effectively inhibits target kinases without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions . These findings underscore the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine is involved in metabolic pathways related to pyrimidine metabolism. Pyrimidine metabolism is essential for the synthesis of nucleotides, which are critical for DNA and RNA synthesis . The compound’s interactions with enzymes involved in these pathways can influence metabolic flux and metabolite levels, potentially affecting cellular proliferation and survival .
Transport and Distribution
The transport and distribution of 1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s cell-permeable nature allows it to enter cells and reach its intracellular targets . Once inside the cell, it may interact with various transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine is influenced by targeting signals and post-translational modifications. The compound’s ability to inhibit Src-family tyrosine kinases suggests that it may localize to regions of the cell where these kinases are active, such as the plasma membrane and cytoplasm . Additionally, its interactions with other cellular components may direct it to specific organelles or compartments, further modulating its activity and function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyrimidine with tert-butylhydrazine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazolo[3,4-D]pyrimidine ring.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the chlorine atoms are replaced by aryl or alkyl groups.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, sodium thiolate, or primary amines in solvents like ethanol or DMF.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazolo[3,4-D]pyrimidines with different functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: Products include aryl or alkyl-substituted pyrazolo[3,4-D]pyrimidines.
相似化合物的比较
Similar Compounds
4-Amino-1-tert-butyl-3-(1ʹ-naphthyl)pyrazolo[3,4-D]pyrimidine: Similar structure with an amino and naphthyl group.
1-Na PP1: Another pyrazolo[3,4-D]pyrimidine derivative with different substituents.
Uniqueness
1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of tert-butyl and dichloro groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
属性
IUPAC Name |
1-tert-butyl-4,6-dichloropyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N4/c1-9(2,3)15-7-5(4-12-15)6(10)13-8(11)14-7/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMSQBIJCSGTAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101174310 | |
| Record name | 4,6-Dichloro-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864292-49-9 | |
| Record name | 4,6-Dichloro-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864292-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


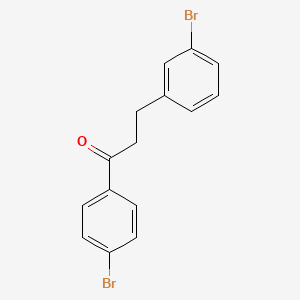


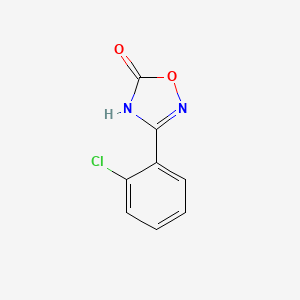
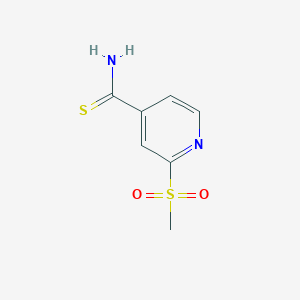

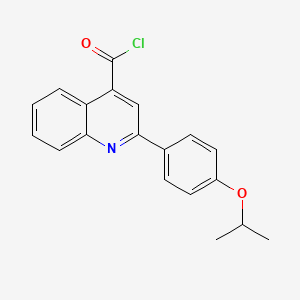
![Methyl 4-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]methyl}benzoate](/img/structure/B1532215.png)
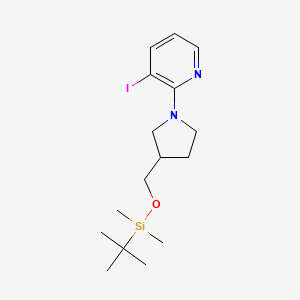
![4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1532217.png)
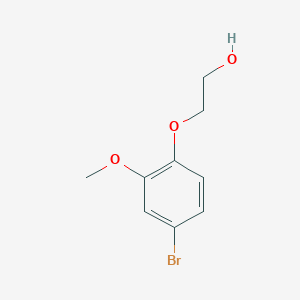
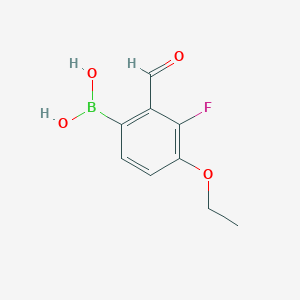
![6-(bromomethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1532221.png)
![2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B1532222.png)
